

In Vitro Characterization of TD-165: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **TD-165**, a potent and selective PROTAC-based cereblon (CRBN) degrader. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate key experiments for the evaluation of this molecule.

Introduction to TD-165

TD-165 is a heterobifunctional proteolysis-targeting chimera (PROTAC). Its structure comprises a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN), a linker, and a ligand that binds to the von Hippel-Landau (VHL) protein. By simultaneously engaging both CRBN and VHL, **TD-165** facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.

Quantitative Data Summary

The in vitro efficacy of **TD-165** in promoting the degradation of its target protein, CRBN, has been quantitatively assessed. The key parameters are summarized in the table below.



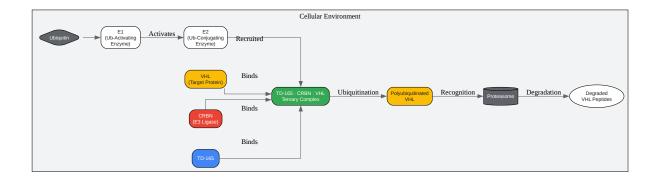
Parameter	Value	Cell Line	Treatment Duration
DC50	20.4 nM	HEK293T	24 hours
Dmax	99.6%	HEK293T	24 hours

Table 1: In Vitro Degradation Profile of **TD-165**.[1] DC50 represents the concentration of **TD-165** required to induce 50% of the maximum degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

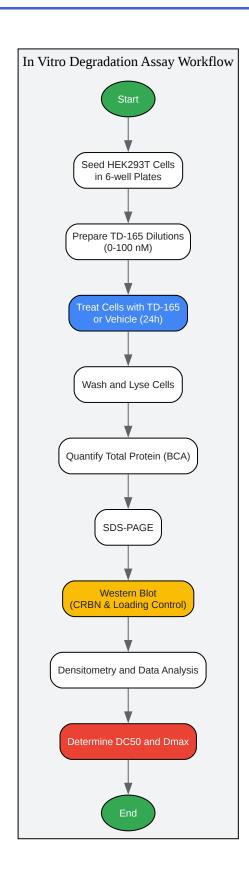
Signaling Pathway: Mechanism of Action

TD-165 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target the CRBN protein for degradation. The process is initiated by the formation of a ternary complex between **TD-165**, the CRBN E3 ligase complex, and the target protein (in this case, CRBN itself is targeted for degradation via VHL). This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.









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References

- 1. medchemexpress.com [medchemexpress.com]
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